![molecular formula C10H7Cl2N B1365967 1-(2,5-dichlorophenyl)-1H-pyrrole CAS No. 154458-87-4](/img/structure/B1365967.png)
1-(2,5-dichlorophenyl)-1H-pyrrole
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Overview
Description
1-(2,5-dichlorophenyl)-1H-pyrrole, also known as DCIPP, is a chemical compound that has been studied extensively in scientific research due to its unique properties. This compound is a pyrrole derivative and has been found to have various biochemical and physiological effects. It has been synthesized using different methods, and its mechanism of action has been the subject of many studies.
Scientific Research Applications
Corrosion Inhibition
1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have been studied for their corrosion inhibition properties. A pyrrole derivative, synthesized through a one-pot reaction, demonstrated significant efficiency in inhibiting corrosion on steel surfaces. This is supported by electrochemical studies indicating the compound's ability to block active sites on the steel surface (Louroubi et al., 2019).
Structural and Spectroscopic Analysis
Structural and spectroscopic studies have been conducted on various 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives. For instance, a compound with a dihedral angle between the pyrrole ring and the dichlorophenyl group has been analyzed using techniques like X-ray diffraction and NMR spectroscopy. This research provides insights into the molecular structure of such compounds (Jing Xu et al., 2009).
Electrochemical and Optical Properties
Studies have also focused on the electrochemical and optical properties of 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives. For example, a study on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a related compound) revealed their potential in electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Antitumoral Agents
Some 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have been identified as potential antitumoral agents. The crystal structure of specific derivatives, obtained from synchrotron X-ray powder diffraction data, supports their use in this field (Silva et al., 2012).
Electronic Intercommunication
Investigations into the electronic properties of certain 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have shown that they can exhibit electronically intercommunicating characteristics. This is significant in the context of electrochemistry and molecular electronics (Hildebrandt et al., 2011).
Chemical Reactivity Analysis
Chemical reactivity and hydrogen-bonding analyses have been conducted on derivatives of 1-(2,5-dichlorophenyl)-1H-pyrrole. These studies, combining experimental and theoretical approaches, help in understanding the intramolecular interactions and reactivity of these compounds (Tiwari et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets, which could also be true for 1-(2,5-dichlorophenyl)-1H-pyrrole.
Result of Action
The broad range of biological activities exhibited by similar compounds suggests that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWGCAHKLRCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-1H-pyrrole |
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